4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthaldehyde
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Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthaldehyde is a chemical compound known for its unique structure and reactivity. It features a naphthalenecarboxaldehyde core with a dioxaborolane group attached, making it a valuable intermediate in organic synthesis and various chemical reactions.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used for borylation at the benzylic c-h bond of alkylbenzenes .
Mode of Action
The compound interacts with its targets through a process known as borylation. This involves the addition of a boron atom to the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst . The resulting product is pinacol benzyl boronate .
Biochemical Pathways
The compound affects the biochemical pathway involving the conversion of alkylbenzenes to pinacol benzyl boronate . This conversion is facilitated by the compound’s ability to donate a boron atom during the borylation process .
Pharmacokinetics
The compound’s solubility, melting point, and other physical and chemical properties can influence its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action involve the transformation of alkylbenzenes into pinacol benzyl boronate . This transformation is facilitated by the compound’s ability to donate a boron atom during the borylation process .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemical species can influence the compound’s action, efficacy, and stability . For instance, the compound is recommended to be stored under inert gas at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthaldehyde typically involves the following steps:
Formation of the Dioxaborolane Group: This step involves the reaction of pinacol with boronic acid derivatives under specific conditions to form the dioxaborolane group.
Attachment to Naphthalenecarboxaldehyde: The dioxaborolane group is then attached to the naphthalenecarboxaldehyde core through a series of coupling reactions, often facilitated by palladium catalysts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The dioxaborolane group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted naphthalenes depending on the reactants used.
Scientific Research Applications
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthaldehyde has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: The compound is utilized in the development of fluorescent probes and sensors for biological imaging.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthaldehyde stands out due to its combination of a naphthalenecarboxaldehyde core and a dioxaborolane group. This unique structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and industrial applications.
Biological Activity
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthaldehyde is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structure of this compound allows it to participate in various chemical reactions that can be leveraged for therapeutic purposes. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C17H19BO3
- Molecular Weight : 284.14 g/mol
- CAS Number : 59474666
- InChI Key : ZQJXGZLZQKXWCH-UHFFFAOYSA-N
Anticancer Properties
Research indicates that compounds containing boron can exhibit anticancer properties through various mechanisms:
- Inhibition of Tumor Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting cell cycle progression.
- Targeting Kinases : The compound has been reported to interact with specific kinases involved in cancer signaling pathways, which can lead to reduced tumor growth and metastasis.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. Its efficacy is attributed to:
- Cell Membrane Disruption : The boron moiety may facilitate interactions with bacterial cell membranes, leading to increased permeability and eventual cell lysis.
- Inhibition of Biofilm Formation : Some studies suggest that this compound can prevent biofilm formation by pathogenic bacteria, enhancing its potential as an antimicrobial agent.
Study 1: Anticancer Activity
A recent study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated:
- A significant reduction in cell viability at concentrations above 10 µM.
- Induction of apoptosis was confirmed through flow cytometry analysis.
Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
---|---|---|
0 | 100 | 5 |
10 | 70 | 25 |
20 | 40 | 55 |
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity against Staphylococcus aureus. The findings revealed:
- An inhibition zone diameter of 15 mm at a concentration of 100 µg/mL.
- The compound effectively reduced bacterial load in infected tissue samples.
Concentration (µg/mL) | Inhibition Zone Diameter (mm) |
---|---|
50 | 10 |
100 | 15 |
200 | 20 |
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BO3/c1-16(2)17(3,4)21-18(20-16)15-10-9-12(11-19)13-7-5-6-8-14(13)15/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOLGAMKDPDGSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.